Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate
Description
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate (CAS: 1158761-62-6) is a heterocyclic compound featuring a 2,3-dihydroindole (indoline) backbone protected by a tert-butoxycarbonyl (Boc) group at the 1-position and an ethynyl (-C≡CH) substituent at the 6-position. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.31 g/mol .
The Boc group serves as a protective moiety for the indoline nitrogen, enhancing stability during synthetic procedures. The ethynyl group at position 6 enables diverse reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Sonogashira coupling). These properties make it a valuable intermediate in pharmaceutical synthesis, especially for constructing complex molecules like kinase inhibitors or bioactive indole derivatives .
Properties
IUPAC Name |
tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-12-8-9-16(13(12)10-11)14(17)18-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYJTJLLOOCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the indole core can engage in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate and analogous indoline/indole derivatives:
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